2-(2,5-Dichlorobenzoyl)-5-methylpyridine
Overview
Description
2,5-Dichlorobenzoyl chloride is a solid compound with the empirical formula C7H3Cl3O and a molecular weight of 209.46 . It is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives in good yields . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis
The molecular structure of 2,5-Dichlorobenzoyl chloride consists of a benzene ring with two chlorine atoms and a carbonyl chloride group .Scientific Research Applications
Photochemical Dimerization Studies
Research has shown that compounds like 2-aminopyridine and its derivatives, which are structurally similar to 2-(2,5-Dichlorobenzoyl)-5-methylpyridine, undergo photochemical dimerization. This process involves ultraviolet irradiation leading to the formation of dimers, which are compounds consisting of two identical molecules linked together. These dimers have unique chemical and physical properties, making them of interest in photochemical research (Taylor & Kan, 1963).
Studies in Purification Techniques
The purification and separation of compounds related to 2-(2,5-Dichlorobenzoyl)-5-methylpyridine, like 2-Chloro-5-trichloromethylpyridine, have been studied extensively. Techniques such as extraction, distillation, and chromatography have been employed to achieve high purity levels, essential for further scientific applications (Su Li, 2005).
Crystal Structure Analysis
Research has also been conducted on the crystal structure of compounds similar to 2-(2,5-Dichlorobenzoyl)-5-methylpyridine. Understanding the crystal structure is crucial in materials science and pharmaceutical applications, as it influences the physical properties and potential uses of the compound (Sherfinski & Marsh, 1975).
Synthesis of Derivative Compounds
The synthesis of derivatives from compounds like 2-Chloro-5-methylpyridine-3-carbaldehyde, which shares a structural similarity with 2-(2,5-Dichlorobenzoyl)-5-methylpyridine, has been explored for various applications including as potential herbicides and in medicinal chemistry (Gangadasu, Raju, & Rao, 2002).
Photoinduced Tautomerism Studies
Investigations into photoinduced amino-imino tautomerism in related compounds such as 2-amino-5-methylpyridine highlight the potential of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine in photoreactive materials. These studies are significant in the field of photochemistry and molecular switches (Akai et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(2,5-dichlorophenyl)-(5-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-2-5-12(16-7-8)13(17)10-6-9(14)3-4-11(10)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSNCMKRQMRKAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorobenzoyl)-5-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.